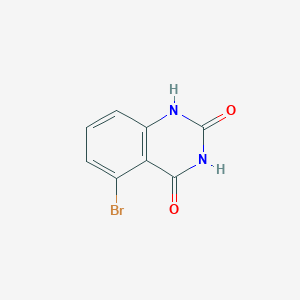

5-Bromoquinazoline-2,4(1H,3H)-dione

Übersicht

Beschreibung

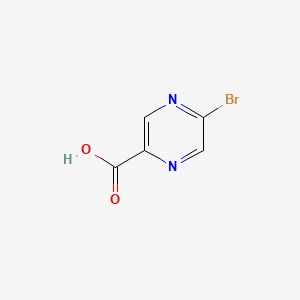

5-Bromoquinazoline-2,4(1H,3H)-dione is a useful research chemical with a molecular weight of 241.04 and a molecular formula of C8H5BrN2O2 .

Synthesis Analysis

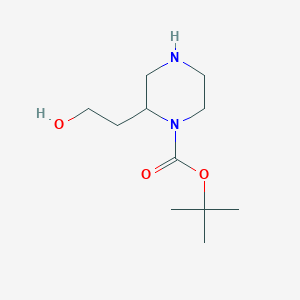

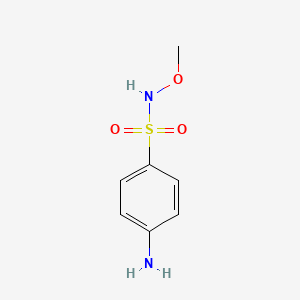

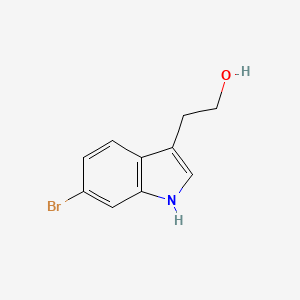

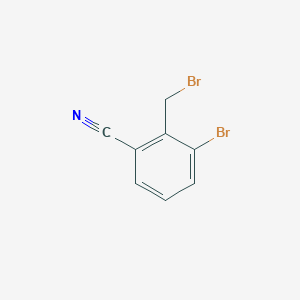

The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . A mixture of 2-amino-5-bromo-benzonitrile and 1,8-diazobicyclo[5.4.0]-undec-7-ene (DBU) in dimethylformamide (DMF) was warmed with stirring under an atmosphere of carbon dioxide for 48 hours to provide 6-BROMO-LH-QUINAZOLINE-2,4-dione .

Molecular Structure Analysis

The molecular structure of 5-Bromoquinazoline-2,4(1H,3H)-dione is represented by the canonical SMILES: C1=CC2=C(C(=C1)Br)C(=O)NC(=O)N2 .

Chemical Reactions Analysis

Quinazoline 3-oxides are valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance .

Physical And Chemical Properties Analysis

5-Bromoquinazoline-2,4(1H,3H)-dione has a density of 1.752±0.06 g/cm3 and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Quinazoline Analogues

5-Bromoquinazoline-2,4(1H,3H)-dione: serves as a key intermediate in the synthesis of various quinazoline analogues. These analogues are significant due to their wide range of biological activities, which include antitubercular, antibacterial, antifungal, antiviral, and anti-inflammatory properties . The compound’s reactivity allows for the creation of diverse derivatives that can be tailored for specific pharmacological targets.

Transformation into Benzodiazepine Analogues

The compound is utilized in the transformation into benzodiazepine analogues. Benzodiazepines are widely used in medicine for their anxiolytic, anticonvulsant, hypnotic, and muscle relaxant properties. The ability to create new analogues from 5-Bromoquinazoline-2,4(1H,3H)-dione expands the potential for developing new therapeutic agents .

Ring-Expanded Derivatives

Researchers use 5-Bromoquinazoline-2,4(1H,3H)-dione to synthesize ring-expanded derivatives. These derivatives are of interest due to their structural complexity and potential for discovering new biological activities. The ring expansion can lead to the creation of novel compounds with unique pharmacological profiles .

Anti-Cancer Research

Quinazoline derivatives have shown promise in anti-cancer research. 5-Bromoquinazoline-2,4(1H,3H)-dione can be modified to produce compounds that inhibit cancer cell growth or proliferation. Its application in this field is crucial for the development of new chemotherapeutic agents .

Anti-Hypertensive Agents

The synthesis of anti-hypertensive agents is another application of 5-Bromoquinazoline-2,4(1H,3H)-dione . By altering the compound’s structure, researchers can develop new medications that help manage blood pressure and treat conditions like hypertension .

Anti-Malarial Properties

Finally, 5-Bromoquinazoline-2,4(1H,3H)-dione and its derivatives are explored for their anti-malarial properties. The search for new anti-malarial drugs is ongoing, and the compound’s versatility makes it a valuable resource in this area of research .

Wirkmechanismus

Target of Action

Quinazoline derivatives, a class of compounds to which 5-bromoquinazoline-2,4(1h,3h)-dione belongs, have been associated with a wide range of biological and pharmacological activities, including anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to various changes at the molecular level .

Biochemical Pathways

Quinazoline derivatives are known to affect several biochemical pathways, leading to their wide spectrum of biological activities .

Result of Action

Quinazoline derivatives are known to have a wide range of biological and pharmacological activities .

Eigenschaften

IUPAC Name |

5-bromo-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGJXAHPJRPIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598992 | |

| Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959237-01-5 | |

| Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)

![6-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1287295.png)